

An In-depth Technical Guide to (E)-5-phenylpent-4-en-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Phenyl-4E-pentenol

Cat. No.: B7852498

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (E)-5-phenylpent-4-en-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical Properties

(E)-5-phenylpent-4-en-1-ol is a phenylpropanoid derivative with the chemical formula C₁₁H₁₄O^[1]^[2]^[3]. It is also known by its synonyms, including 5-phenyl-4-pentenyl-1-alcohol and (4E)-5-phenylpent-4-en-1-ol^[3]. This compound is noted as a product of the peroxidase-catalyzed reduction of PPHP and serves as a reference standard in HPLC analysis for peroxidase assays^[1].

Physicochemical Data

A summary of the key physicochemical properties of (E)-5-phenylpent-4-en-1-ol is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O	[1] [2] [3]
Molecular Weight	162.23 g/mol	[1] [2] [3] [4]
Exact Mass	162.104465066	[1] [2]
Boiling Point	279.3°C at 760 mmHg	[1] [3]
Density	1.008 g/cm ³	[1] [3]
Flash Point	122.5°C	[1] [3]
Vapor Pressure	0.00193 mmHg at 25°C	[1] [3]
Refractive Index	1.571	[3]
LogP	2.47230	[1]
XLogP3	2.5	[1] [2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1] [2]
Topological Polar Surface Area	20.2 Å ²	[2]
Complexity	123	[1] [2]
Heavy Atom Count	12	[1] [2]

Solubility

The solubility of (E)-5-phenylpent-4-en-1-ol has been reported in various solvents, which is a critical consideration for its use in biological assays and chemical reactions[\[5\]](#).

Solvent	Solubility
DMF	>10 mg/ml
DMSO	>7 mg/ml
Ethanol	>10 mg/ml
PBS (pH 7.2)	>540 µg/ml

Synthesis and Experimental Protocols

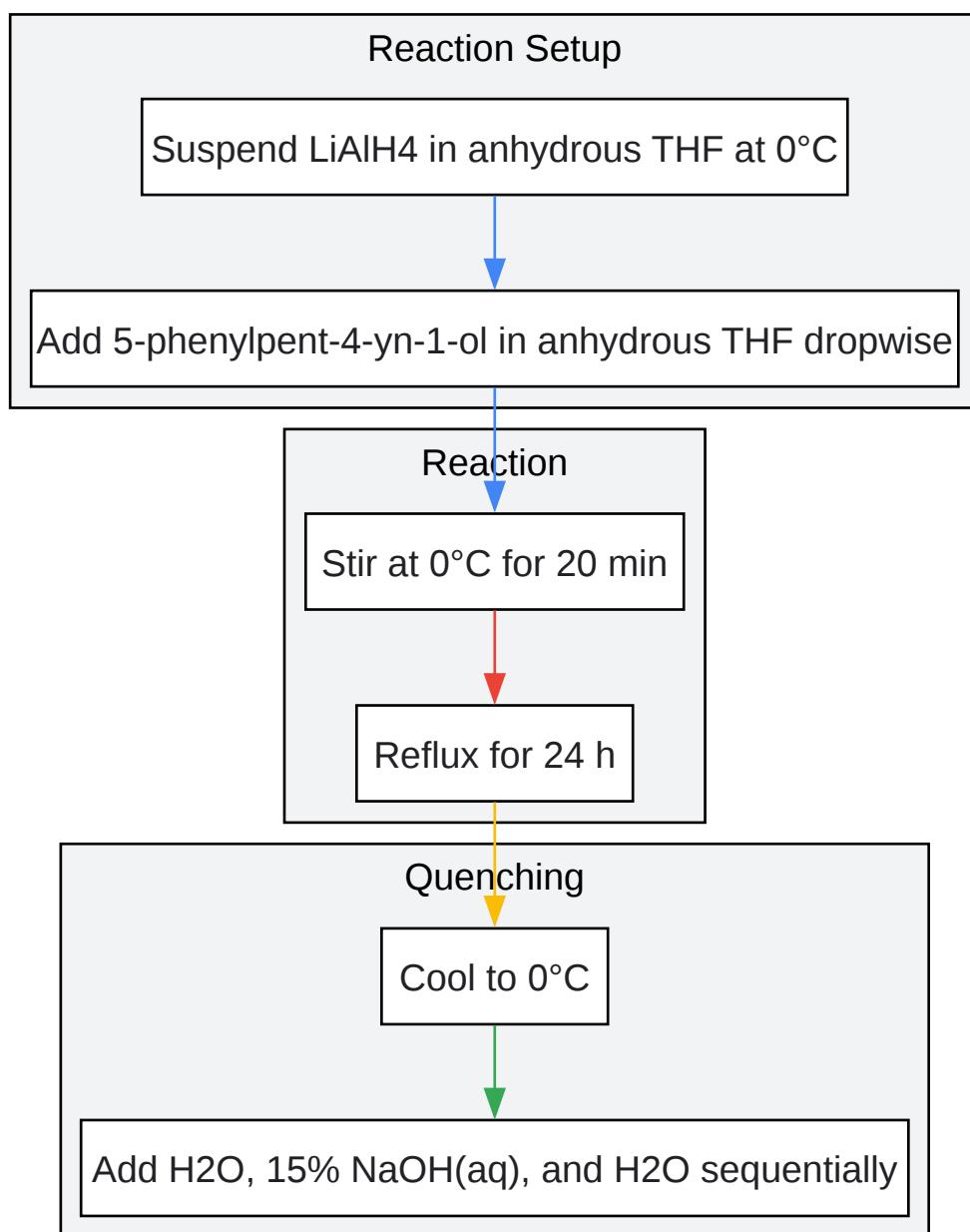
The synthesis of (E)-5-phenylpent-4-en-1-ol can be achieved through the reduction of 5-phenylpent-4-yn-1-ol. A detailed experimental protocol for this transformation is provided below.

Synthesis of (E)-5-phenylpent-4-en-1-ol from 5-phenylpent-4-yn-1-ol

This procedure details the reduction of an alkyne to a trans-alkene using lithium aluminum hydride (LiAlH_4).

Materials:

- 5-phenylpent-4-yn-1-ol
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Water
- 15% aqueous solution of NaOH


Procedure:

- A suspension of LiAlH_4 (52.7 mmol) in anhydrous THF (9 mL) is prepared in a flask at 0°C[6].
- A solution of 5-phenylpent-4-yn-1-ol (10.0 mmol) in anhydrous THF (9 mL) is added dropwise to the LiAlH_4 suspension[6].

- The reaction mixture is stirred at 0°C for 20 minutes and then refluxed for 24 hours[6].
- After the reflux period, the reaction mixture is cooled to 0°C[6].
- The reaction is quenched by the sequential addition of water (2.0 mL), a 15% aqueous solution of NaOH (2.0 mL), and additional water (6.0 mL)[6].

The following diagram illustrates the workflow for the synthesis of (E)-5-phenylpent-4-en-1-ol.

Synthesis Workflow of (E)-5-phenylpent-4-en-1-ol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-5-phenylpent-4-en-1-ol | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 5-phenylpent-4-enyl-1-ol | 13159-16-5 [chemnet.com]
- 4. (E)-5-Phenylpent-4-en-1-ol | CymitQuimica [cymitquimica.com]
- 5. 13159-16-5 CAS MSDS (5-phenylpent-4-enyl-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-5-phenylpent-4-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7852498#e-5-phenylpent-4-en-1-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com